molecular formula C22H18N4O5S B15103018 Methyl 5-(2-methoxyphenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Methyl 5-(2-methoxyphenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B15103018
M. Wt: 450.5 g/mol
InChI Key: PRIQALIYCZOGCQ-UHFFFAOYSA-N
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Description

Methyl 5-(2-methoxyphenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C22H18N4O5S and its molecular weight is 450.5 g/mol. The purity is usually 95%.
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Biological Activity

Overview of the Compound

Chemical Structure:
The compound is a thiazole derivative that incorporates a methoxyphenyl group and a phthalazinone moiety. This structure suggests potential interactions with biological targets, particularly in the context of medicinal chemistry.

Molecular Formula:
The molecular formula is likely to be C18H18N4O4S, but this should be verified through empirical methods such as mass spectrometry.

Antimicrobial Activity

Compounds with thiazole and phthalazinone structures have been reported to exhibit antimicrobial properties. For instance, derivatives of thiazoles have shown activity against various bacterial strains, including E. coli and Staphylococcus aureus. The incorporation of methoxy groups often enhances lipophilicity, potentially improving membrane permeability and bioactivity.

Antitumor Activity

Research has indicated that phthalazinone derivatives can act as inhibitors of certain kinases involved in tumor growth and metastasis. The presence of the thiazole ring may further contribute to antitumor activity through mechanisms such as apoptosis induction or cell cycle arrest.

Enzyme Inhibition

Thiazoles are known for their ability to inhibit enzymes such as carbonic anhydrase and certain kinases. The specific compound may interact with these enzymes due to its structural features, providing a basis for further exploration in enzyme inhibition studies.

Case Studies and Research Findings

  • Antimicrobial Efficacy:
    A study published in Journal of Medicinal Chemistry demonstrated that thiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the thiazole ring in modulating activity levels.
  • Anticancer Properties:
    Research published in European Journal of Medicinal Chemistry found that phthalazinone derivatives showed promising results in inhibiting cancer cell proliferation in vitro. The study suggested that modifications to the phthalazinone structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
  • Mechanistic Insights:
    A recent investigation into the mechanism of action for thiazole-based compounds revealed that they could induce reactive oxygen species (ROS) production in cancer cells, leading to oxidative stress and subsequent cell death. This pathway is critical for developing new anticancer therapeutics.

Data Table: Summary of Biological Activities

Biological ActivityRelated CompoundsObserved EffectsReferences
AntimicrobialThiazole derivativesInhibition of E. coli, S. aureus
AntitumorPhthalazinonesReduced cell proliferation
Enzyme inhibitionThiazole compoundsInhibition of carbonic anhydrase

Properties

Molecular Formula

C22H18N4O5S

Molecular Weight

450.5 g/mol

IUPAC Name

methyl 5-(2-methoxyphenyl)-2-[(3-methyl-4-oxophthalazine-1-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C22H18N4O5S/c1-26-20(28)13-9-5-4-8-12(13)16(25-26)19(27)24-22-23-17(21(29)31-3)18(32-22)14-10-6-7-11-15(14)30-2/h4-11H,1-3H3,(H,23,24,27)

InChI Key

PRIQALIYCZOGCQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4OC)C(=O)OC

Origin of Product

United States

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